molecular formula C19H17N3O4 B2410377 N-(4-acetylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide CAS No. 1170853-63-0

N-(4-acetylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide

Cat. No.: B2410377
CAS No.: 1170853-63-0
M. Wt: 351.362
InChI Key: CFABJZPIOJWAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a useful research compound. Its molecular formula is C19H17N3O4 and its molecular weight is 351.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Derivatives and Crystal Structure Analysis

  • Research on heterocyclic derivatives, such as those related to pyrido[1,2-a]pyrimidin-2-yl compounds, has led to the synthesis and structural determination of complex molecules, providing insights into their chemical properties and potential applications in drug design and materials science. Studies have detailed the formation and X-ray structure determination of compounds showcasing the diversity and structural intricacy achievable with these frameworks (Banfield, Fallon, & Gatehouse, 1987).

Antimicrobial and Antitumor Activities

  • Several studies have synthesized and evaluated the biological activities of pyrimidinone and oxazinone derivatives fused with thiophene rings, highlighting their potential as antimicrobial agents. This research underscores the significance of structural diversity in developing new antimicrobial compounds (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). Additionally, the synthesis and in vitro evaluation of certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated mild to moderate antitumor activities, suggesting their potential in cancer therapy (El-Morsy, El-Sayed, & Abulkhair, 2017).

Pharmacokinetics and Drug Metabolism

  • The pharmacokinetics and metabolism of compounds similar to "N-(4-acetylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide" have been extensively studied. For instance, research on (R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487) revealed dose- and time-dependent pharmacokinetics in human subjects after multiple dosing, highlighting the complexity of drug metabolism and the importance of considering metabolic pathways in drug development (Tonn et al., 2009).

Anti-Inflammatory Properties

  • Studies on pyridyl-biphenylyl-acetamide derivatives have explored their anti-inflammatory, analgesic, and antipyretic properties, contributing to the development of new therapeutic agents for treating inflammation and related disorders (Caliari, Alfieri, Gervasi, Sangiovanni, & Scrollini, 1977).

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-12-4-3-9-22-18(25)10-17(21-19(12)22)26-11-16(24)20-15-7-5-14(6-8-15)13(2)23/h3-10H,11H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFABJZPIOJWAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=CC2=O)OCC(=O)NC3=CC=C(C=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.